The synthesis of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate typically involves the reaction of 3-fluoro-4-oxopiperidine with tert-butyl chloroformate. This reaction generally proceeds through the following steps:
This method has been noted for its efficiency and relatively high yield, making it suitable for laboratory-scale synthesis as well as potential industrial applications .
The molecular structure of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate can be described as follows:
The InChI Key for this compound is JZNWQLLPLOQGOI-UHFFFAOYNA-N, and its SMILES representation is CC(C)(C)OC(=O)N1CCC(=O)C(F)C1, indicating how the atoms are connected in three-dimensional space .
Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are important for synthesizing more complex organic molecules and exploring structure-activity relationships in drug development .
Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate has several significant applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4